Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid
Description
This compound is a racemic spirocyclic derivative featuring a 2,7-diazaspiro[4.4]nonane core. Key structural elements include:
- A tert-butoxycarbonyl (Boc) protecting group at the 7-position, enhancing solubility and stability during synthesis.
- A 1-oxo (ketone) group at the 1-position, contributing to conformational rigidity.
- A carboxylic acid moiety at the 4-position, enabling further functionalization or salt formation.
Properties
Molecular Formula |
C13H20N2O5 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(4S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)20-11(19)15-5-4-13(7-15)8(9(16)17)6-14-10(13)18/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-,13+/m0/s1 |
InChI Key |
DQTUUKQMHSAXSC-ISVAXAHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)[C@@H](CNC2=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization via Nucleophilic Displacement and Ring Closure
A common approach involves the formation of the diazaspiro ring by intramolecular nucleophilic substitution reactions. Starting from appropriately functionalized linear precursors bearing amine and leaving groups, cyclization occurs under basic or neutral conditions to form the spirocyclic ring.
Use of Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during synthesis to prevent unwanted side reactions.
Stereochemical Control and Racemic Mixture Formation
- Racemic mixtures are typically obtained when no chiral catalysts or auxiliaries are used.
- Some methods use chiral auxiliaries or enzymatic resolutions to obtain enantiomerically enriched compounds, but racemic synthesis relies on non-stereoselective cyclization steps.
Representative Synthetic Route (Literature-Derived)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of linear precursor | Starting from amino acid derivatives or protected diamines | Linear intermediate with amine and leaving group installed |
| 2 | Boc protection | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Boc-protected amine intermediate |
| 3 | Cyclization | Intramolecular nucleophilic substitution, base (e.g., NaH, K2CO3), solvent (DMF or acetonitrile), heat | Formation of diazaspiro ring system |
| 4 | Hydrolysis or oxidation | Acidic or basic hydrolysis or oxidation (e.g., LiAlH4 reduction followed by oxidation) | Introduction or liberation of carboxylic acid |
| 5 | Purification and characterization | Chromatography, crystallization, NMR, MS | Pure racemic (4S,5R) diazaspiro compound |
Research Findings and Optimization Notes
- The cyclization step is critical and often determines yield and purity. Using mild bases and controlled temperature avoids side reactions.
- Boc protection is generally high yielding and provides stability during subsequent steps.
- Hydrolysis steps need to be carefully monitored to avoid degradation of the spiro ring.
- Racemic synthesis is simpler but enantiomeric resolution may be required for biological applications.
- Alternative routes using enzymatic or chemoenzymatic methods have been explored for related spirocyclic piperidine derivatives, showing potential for stereoselective synthesis.
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Boc Protection | Boc2O, TEA, DCM, 0–25 °C, 2–4 h | High yield, mild conditions |
| Cyclization | NaH or K2CO3, DMF or MeCN, 50–80 °C, 4–12 h | Intramolecular nucleophilic substitution |
| Hydrolysis/Oxidation | Acidic or basic hydrolysis; LiAlH4 reduction | Careful control to preserve spiro ring |
| Yield | 60–85% overall | Dependent on purity of intermediates |
| Stereochemical Outcome | Racemic mixture | Without chiral auxiliaries or catalysts |
Chemical Reactions Analysis
Types of Reactions
Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Organic Chemistry
The compound is primarily utilized in synthetic organic chemistry due to its versatile reactivity and the presence of a tert-butoxycarbonyl (Boc) protecting group. This feature allows for the selective protection of amine functionalities during synthesis, facilitating multi-step reactions.
Key Synthesis Steps:
- Starting Materials: The synthesis typically begins with readily available precursors.
- Reactions: Key reactions may include acylation, amidation, and cyclization processes.
- Optimization: Reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.
Research indicates that Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid may interact with various biological targets, suggesting potential applications in pharmacology.
Potential Mechanisms:
- Enzyme Modulation: The compound may modulate enzyme activity, influencing metabolic pathways.
- Receptor Interactions: It could interact with specific receptors, making it a candidate for drug development aimed at treating various diseases.
Case Studies and Research Findings
Current research is ongoing to explore the efficacy of this compound as a potential therapeutic agent. Notable studies include:
Study on Biological Interactions:
Investigations into how this compound interacts with proteins and enzymes have shown promising results in modulating biological functions that could lead to therapeutic applications.
Pharmacological Studies:
Ongoing pharmacological studies aim to identify specific pathways influenced by this compound and assess its viability as a drug candidate for conditions such as neurodegenerative diseases or metabolic disorders.
Mechanism of Action
The mechanism of action of Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid involves its interaction with specific molecular targets. The Boc group protects the amine functionalities, allowing the compound to participate in various chemical reactions without unwanted side reactions. The spirocyclic core provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Observations:
- Substituent Effects : The Boc group in the target compound improves synthetic handling but may reduce metabolic stability compared to aryl or alkyl substituents in analogues like E202 .
- Bioactivity: Compounds with aromatic or heteroaromatic substituents (e.g., E202, E203) exhibit marked osteoclast inhibition, suggesting the spiro[4.4]nonane core is a viable pharmacophore for anti-resorptive therapies .
- Synthetic Complexity : The target compound’s synthesis likely involves cross-coupling (similar to ) or oxidation steps (as in ), whereas halogenated analogues (e.g., ) require nucleophilic aromatic substitution.
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Physicochemical Data
Key Findings:
- Boc Group Trade-offs : While the Boc group aids synthesis, its cleavage in vivo may limit the target compound’s bioavailability compared to sulfone-containing E202 .
- Activity-Structure Relationships : Aryl-substituted derivatives (e.g., E202) show higher potency due to enhanced hydrophobic interactions with biological targets .
Biological Activity
Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid is a complex organic compound characterized by its unique spirocyclic structure and specific stereochemistry. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity and applications in drug development.
- Molecular Formula : C13H20N2O5
- Molecular Weight : 284.31 g/mol
- CAS Number : 2177264-57-0
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during reactions. This structural feature enhances its utility in various synthetic pathways.
The biological activity of this compound is linked to its interactions with specific molecular targets, particularly enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, influencing various cellular processes.
Key Interactions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
- Receptor Modulation : It may interact with receptor proteins, affecting signal transduction pathways.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective potential of related diazaspiro compounds. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a possible application for this compound in treating neurodegenerative disorders.
Case Study 2: Anticancer Activity
Research on structurally similar compounds revealed significant anticancer activity in vitro against human breast cancer cells. These findings support the hypothesis that this compound may exhibit comparable effects.
Comparative Analysis
To better understand the uniqueness of this compound relative to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Spirocyclic structure | Tert-butoxycarbonyl protecting group enhances reactivity |
| 7-tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-3-carboxylic acid | Similar spirocyclic framework | Different carboxylic acid position affects biological activity |
| Tropane alkaloids | Bicyclic structures | Known for diverse pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
